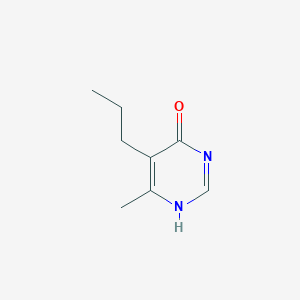

6-Methyl-5-propyl-4(1H)-pyrimidinone

Description

Significance of Pyrimidinone Scaffolds in Modern Chemical and Biological Research

Pyrimidinone scaffolds are of paramount importance in contemporary chemical and biological research due to their diverse and profound biological activities. nih.govorientjchem.orgresearchgate.net These structures are integral components of nucleic acids, the building blocks of life, and are found in a variety of natural products. nih.gov Their inherent ability to interact with a wide range of biological targets has led to their exploration in numerous therapeutic areas.

The versatility of the pyrimidinone ring allows for various substitutions, leading to a vast library of derivatives with distinct pharmacological profiles. tandfonline.com Researchers have successfully synthesized pyrimidinone-based compounds with a wide spectrum of activities, including but not limited to:

Anticancer: Pyrimidinone derivatives have shown promise as anticancer agents by targeting various mechanisms involved in cancer cell proliferation. nih.govjuniperpublishers.com

Antimicrobial: The scaffold has been effectively utilized to develop agents that combat bacterial and fungal infections. orientjchem.orgresearchgate.net

Antiviral: Certain pyrimidinone derivatives have demonstrated efficacy against various viruses. researchgate.netwjarr.com

Anti-inflammatory: The anti-inflammatory potential of pyrimidinone compounds has been an active area of investigation. researchgate.net

Cardiovascular: Some derivatives have been explored for their effects on the cardiovascular system. orientjchem.org

The continued exploration of pyrimidinone scaffolds is driven by the need for new and more effective therapeutic agents to address a multitude of diseases. jclmm.com

General Overview of 6-Methyl-5-propyl-4(1H)-pyrimidinone within the Pyrimidinone Class

This compound is a specific member of the pyrimidinone family, characterized by a methyl group at the 6th position and a propyl group at the 5th position of the pyrimidinone ring. This compound serves as a valuable building block or intermediate in the synthesis of more complex molecules. pubcompare.ai Its molecular structure provides a foundation for further chemical modifications, allowing for the creation of a diverse range of derivatives with potentially unique biological activities.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 103980-68-3 |

| Molecular Formula | C8H12N2O |

| Appearance | White to Almost white powder to crystal |

| Purity | >98.0%(T) |

| Melting Point | 119.0 to 123.0 °C |

Data sourced from TCI Chemicals tcichemicals.com

Historical Context and Evolution of Research on Substituted Pyrimidinones (B12756618)

The history of pyrimidine (B1678525) chemistry dates back to the late 18th century with the isolation of uric acid. wjarr.com However, it was the discovery of the Biginelli reaction in 1891 that provided a straightforward and efficient one-pot synthesis of dihydropyrimidinones, significantly advancing the field. mdpi.com This reaction involves the condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea, and it remains a cornerstone of pyrimidinone synthesis today.

Over the decades, research into substituted pyrimidinones has evolved considerably. Early work focused on the fundamental synthesis and characterization of these compounds. As our understanding of medicinal chemistry grew, so did the interest in the biological potential of pyrimidinone derivatives. The mid-20th century saw the emergence of pyrimidine-based drugs, further fueling research in this area.

The advent of modern analytical techniques and computational chemistry has allowed for more rational drug design and the synthesis of highly specific and potent pyrimidinone derivatives. tandfonline.com The focus has shifted from broad screening to targeted synthesis based on the structure-activity relationships (SAR) of known active compounds.

Current Research Landscape and Emerging Trends for this compound Derivatives

The current research landscape for pyrimidinone derivatives, including those that could be synthesized from this compound, is vibrant and multifaceted. A key trend is the development of hybrid molecules, where the pyrimidinone scaffold is combined with other pharmacologically active moieties to create compounds with enhanced or novel biological activities. nih.gov

Another significant area of research is the exploration of pyrimidinone derivatives as inhibitors of specific enzymes or protein-protein interactions that are implicated in disease. This targeted approach aims to develop drugs with higher efficacy and fewer side effects.

Furthermore, there is a growing interest in the application of green chemistry principles to the synthesis of pyrimidinone derivatives. tandfonline.com This includes the use of more environmentally friendly solvents, catalysts, and reaction conditions to reduce the environmental impact of chemical synthesis.

For this compound specifically, future research will likely focus on its utilization as a starting material for the synthesis of novel libraries of compounds. These libraries can then be screened for a wide range of biological activities, potentially leading to the discovery of new drug candidates. The unique substitution pattern of this compound offers a distinct starting point for creating structurally diverse molecules.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-5-propyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-3-4-7-6(2)9-5-10-8(7)11/h5H,3-4H2,1-2H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAJIFHDSCLQUON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(N=CNC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00146199 | |

| Record name | 4-Pyrimidinol, 6-methyl-5-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00146199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103980-68-3 | |

| Record name | 4-Pyrimidinol, 6-methyl-5-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103980683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pyrimidinol, 6-methyl-5-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00146199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methyl-5-propyl-3H-pyrimidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Methyl 5 Propyl 4 1h Pyrimidinone and Its Analogues

Established Synthetic Pathways to the Pyrimidinone Core

The construction of the fundamental pyrimidinone ring is a well-explored area of heterocyclic chemistry, with several reliable methods being widely employed.

Cyclocondensation Reactions of Precursors

Cyclocondensation reactions are a cornerstone for the synthesis of the pyrimidinone core, typically involving the reaction of a compound containing an N-C-N fragment (like an amidine) with a C-C-C fragment (like a 1,3-dicarbonyl compound).

A classical example is the Pinner synthesis, which involves the condensation of 1,3-dicarbonyl compounds with amidines. mdpi.com This method is versatile, allowing for the synthesis of various substituted pyrimidinones (B12756618) by altering the precursors. For instance, the reaction between a β-keto ester and an amidine, often promoted by ultrasound irradiation, can produce highly substituted 4-pyrimidinols in good to excellent yields. organic-chemistry.org These pyrimidinols exist in tautomeric equilibrium with the corresponding 4(1H)-pyrimidinones. The reaction is generally catalyzed by an acid or base.

Another established route involves the reaction of β-formyl enamides with urea (B33335) under microwave irradiation, catalyzed by samarium chloride, to form the pyrimidinone ring. organic-chemistry.org The general scheme for the Pinner synthesis is depicted below:

Table 1: Overview of Pinner-Type Cyclocondensation

| Reactant 1 | Reactant 2 | Key Conditions | Product Type |

|---|---|---|---|

| 1,3-Diketone | Amidine | Acid or Base Catalyst | 4-Pyrimidinol / 4(1H)-Pyrimidinone |

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. ijstr.orgresearchgate.net For pyrimidinone synthesis, the most prominent MCR is the Biginelli reaction. organic-chemistry.org

First reported in 1893, the Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea) under acidic conditions. nih.govnih.gov This reaction produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which can be subsequently oxidized to the corresponding aromatic pyrimidinones if desired. rsc.org The reaction has been extensively modified with a vast array of catalysts, including Lewis acids (e.g., Yb(OTf)₃, InCl₃, FeCl₃) and Brønsted acids, to improve yields and shorten reaction times, often under solvent-free conditions. organic-chemistry.orgrsc.orgmdpi.com

The general mechanism is believed to start with the condensation of the aldehyde and urea to form an acyl imine intermediate. organic-chemistry.org This is followed by the nucleophilic addition of the β-ketoester enolate and subsequent cyclization via condensation to yield the dihydropyrimidinone ring. organic-chemistry.org The efficiency and atomic economy of MCRs make them a preferred method in both academic and industrial research for creating libraries of structurally diverse molecules. ijstr.orgnih.gov

Table 2: Key Features of the Biginelli Reaction

| Feature | Description | Reference |

|---|---|---|

| Reactants | Aldehyde, β-Ketoester, Urea/Thiourea | organic-chemistry.org |

| Product | 3,4-Dihydropyrimidin-2(1H)-one (DHPM) | rsc.org |

| Conditions | Typically acid-catalyzed (Lewis or Brønsted) | mdpi.com |

Specific Synthesis of 6-Methyl-5-propyl-4(1H)-pyrimidinone

A plausible Pinner-type synthesis would involve the cyclocondensation of 2-propylacetoacetic ester (a β-ketoester) with formamidine (B1211174) acetate. The reaction would proceed as follows:

Reactants : Ethyl 2-propyl-3-oxobutanoate and Formamidine acetate.

Conditions : A basic catalyst such as sodium methoxide (B1231860) in a suitable solvent like methanol, followed by heating under reflux.

Workup : Neutralization of the reaction mixture to precipitate the product, followed by purification.

Alternatively, a Biginelli reaction could be employed using propanal, ethyl acetoacetate, and urea, which would yield an intermediate dihydropyrimidinone. However, this would place the propyl group at the 4-position, not the 5-position. To achieve the desired substitution pattern via a Biginelli-type route, a modified precursor like 2-propyl-1,3-dicarbonyl compound would be necessary. A more direct route remains the Pinner synthesis with the appropriately substituted β-ketoester.

Advanced and Regioselective Synthesis Techniques for Pyrimidinone Derivatization

Modern synthetic chemistry offers sophisticated methods for the derivatization of the pre-formed pyrimidinone core, allowing for the introduction of various functional groups at specific positions with high selectivity.

Functionalization at Pyrimidinone Ring Positions

The regioselective functionalization of the pyrimidine (B1678525) ring is a significant challenge due to the electronic nature of the diazine system. nih.gov However, several strategies have been developed to introduce substituents at specific positions.

Electrophilic Substitution : The pyrimidine ring is generally electron-deficient, making it resistant to electrophilic aromatic substitution. However, the imidazole (B134444) ring in fused systems like imidazo[1,2-a]pyrimidin-5(8H)-ones is π-excessive, favoring electrophilic attack. For instance, bromination of such systems can lead to substitution at position 3. rsc.org

Metalation and Cross-Coupling : Directed metalation using organometallic bases like TMPZnCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) can achieve highly regioselective zincation of the pyrimidine ring, for example at the C2 position. nih.gov The resulting organozinc intermediate can then be intercepted by various electrophiles or used in cross-coupling reactions to introduce a wide range of functional groups. nih.gov Similarly, tosylation of the hydroxyl group of 4-pyrimidinols (the tautomer of 4(1H)-pyrimidinones) allows for subsequent Suzuki-Miyaura cross-coupling reactions to introduce aryl groups at the C4 position. organic-chemistry.org

Nucleophilic Ring Opening and Rearrangement : In more complex fused pyrimidine systems, such as isoxazolo[2,3-a]pyrimidines, nucleophilic attack can lead to ring-opening, followed by rearrangement or further transformation, providing a route to highly functionalized pyrimidine derivatives. nih.gov

One-Pot Synthetic Procedures for Enhanced Efficiency

One-pot syntheses, which encompass many multicomponent reactions, are prized for their efficiency, reduced waste, and operational simplicity. nih.govmdpi.com Several advanced one-pot procedures have been developed for constructing complex pyrimidine-containing scaffolds.

For example, pyrimido[4,5-d]pyrimidine (B13093195) derivatives can be synthesized efficiently in a one-pot, three-component reaction of urea/thiourea, an aldehyde, and barbituric acid, catalyzed by an ionic liquid under solvent-free conditions. researchgate.netoiccpress.com This approach offers short reaction times, high yields, and catalyst reusability. oiccpress.com Similarly, pyrazolo[3,4-d]pyrimidines can be prepared in a one-pot reaction from 5-amino-4-cyanopyrazoles and diethylmalonate. researchgate.net

These methods often utilize green chemistry principles, such as using environmentally benign solvents like ionic liquids or water, or employing solvent-free conditions with microwave or ultrasonic assistance to accelerate the reaction. tandfonline.comresearchgate.net

Table 3: Comparison of Advanced Synthesis Techniques

| Technique | Description | Key Advantage | Example Application |

|---|---|---|---|

| Regioselective Metalation | Site-specific deprotonation/metalation using specialized bases (e.g., TMPZnCl·LiCl) followed by electrophilic quench. | Precise control over substituent placement on the pyrimidine ring. | C2-functionalization of pyrimidine. nih.gov |

| One-Pot Tandem Reactions | Multiple reaction steps occur sequentially in a single flask without isolating intermediates. | High efficiency, reduced waste, and time savings. | Synthesis of pyrimido[4,5-d]pyrimidines. oiccpress.com |

Chemical Modifications and Functionalization Strategies of the Pyrimidinone Scaffold

The versatility of the pyrimidinone core allows for a wide range of chemical modifications, enabling the synthesis of a diverse library of analogues with tailored properties. These modifications can be broadly categorized into the introduction of various substituents and the construction of fused heterocyclic systems.

Introduction of Alkyl and Heteroaryl Substituents

The introduction of alkyl and heteroaryl groups onto the pyrimidinone scaffold is a common strategy to explore structure-activity relationships. Alkylation reactions can be directed to either the nitrogen or oxygen atoms of the pyrimidinone ring, depending on the reaction conditions and the substrate. For instance, the alkylation of 2,3-dihydropyrimidin-4(1H)-one derivatives typically occurs at the N1-position, while pyrimidin-4(3H)-ones can yield O-alkylated products selectively. researchgate.net The choice of alkylating agent, such as benzyl (B1604629) chlorides or N-substituted 2-chloroacetamides, and the reaction conditions are crucial for achieving regioselectivity and high yields. researchgate.net

The introduction of aryl and heteroaryl substituents can be achieved through various coupling reactions. For example, the Sonogashira coupling of acid chlorides with terminal alkynes, followed by the addition of amidinium salts, provides a straightforward route to pyrimidines with aryl substituents. organic-chemistry.org Copper-catalyzed annulation reactions of α,β-unsaturated ketoximes with activated nitriles also yield trisubstituted pyrimidines, demonstrating good functional group tolerance. organic-chemistry.org

Table 1: Examples of Alkylation and Arylation Reactions on Pyrimidinone Scaffolds

| Starting Material | Reagent | Product | Reaction Type |

| 2,3-Dihydropyrimidin-4(1H)-one | Benzyl chloride | N1-Benzyl-2,3-dihydropyrimidin-4(1H)-one | N-Alkylation |

| Pyrimidin-4(3H)-one | Alkyl halide | O-Alkyl pyrimidine | O-Alkylation |

| Acid chloride & Terminal alkyne | Amidinium salt | Substituted pyrimidine | Sonogashira coupling/Cyclization |

| α,β-Unsaturated ketoxime | Activated nitrile | 2,4,6-Trisubstituted pyrimidine | Copper-catalyzed [4+2] annulation |

Halogenation and Nitro-Substitution Reactions

Halogenation and nitro-substitution are important functionalization reactions that introduce versatile handles for further chemical transformations. Halogenation of aromatic compounds, including heterocyclic systems like pyrimidinones, is a classic example of electrophilic aromatic substitution. libretexts.org However, the electron-deficient nature of the pyridine (B92270) ring can make direct halogenation challenging, often requiring harsh conditions. chemrxiv.org

More modern methods have been developed to achieve regioselective halogenation under milder conditions. One such approach involves a ring-opening, halogenation, ring-closing sequence that temporarily transforms pyridines into more reactive alkene intermediates. chemrxiv.org This strategy allows for the 3-selective halogenation of a broad range of pyridine derivatives. chemrxiv.org For pyrimidinones, direct halogenation can be influenced by the existing substituents. For example, 2-chloro-6-methyl-5-nitro-4(1H)-pyrimidinone is a known compound, suggesting that both chlorination and nitration of the 6-methyl-4(1H)-pyrimidinone core are feasible. americanelements.com

Nitration of aromatic rings is typically achieved using a mixture of nitric acid and sulfuric acid, which generates the reactive nitronium ion (NO₂⁺). masterorganicchemistry.com The nitro group is a strong electron-withdrawing group and can serve as a directing group for subsequent substitutions or be reduced to an amino group, providing a key synthetic intermediate. libretexts.org The nitration of pyridine derivatives has been studied computationally, revealing that the reaction proceeds through a stepwise polar mechanism. rsc.org

Annulation Reactions to Form Fused Heterocyclic Systems

Annulation reactions, which involve the formation of a new ring fused to the existing pyrimidinone scaffold, are a powerful tool for constructing complex polycyclic heterocyclic systems. These fused systems often exhibit unique chemical and biological properties.

A common strategy for annulation involves the cyclocondensation of a functionalized pyrimidinone with a suitable binucleophile. nih.gov For example, pyrimidinones can be used as building blocks in [3+3] cyclocondensation reactions with α,β-unsaturated ketones to form various fused heterocycles. nih.gov The use of ultrasound irradiation has been shown to accelerate these reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov

Another approach is the [5+1] cycloaddition of enamidines with reagents like N,N-dimethylformamide dialkyl acetals, which can produce tri- and tetrasubstituted pyrimidine derivatives under catalyst- and solvent-free conditions. mdpi.com Intramolecular cyclization reactions are also employed. For instance, an acid-promoted intramolecular cyclization of 2-pyrrolecarboxylic acid amidoacetals is a key step in the synthesis of substituted pyrrolo[2,3-c]pyridine-7-ones. researchgate.net

Furthermore, multicomponent reactions offer an efficient means to construct fused pyrimidine systems in a single step. nih.gov These reactions, which combine three or more starting materials, can rapidly generate molecular complexity.

Table 2: Examples of Annulation Reactions for Fused Heterocycle Synthesis

| Pyrimidinone Derivative | Reactant(s) | Product | Reaction Type |

| Functionalized Pyrimidinone | α,β-Unsaturated Ketone | Fused Pyrimidinone | [3+3] Cyclocondensation |

| Enamidine | N,N-Dimethylformamide dialkyl acetal | Polysubstituted Pyrimidine | [5+1] Cycloaddition |

| 2-Pyrrolecarboxylic acid amidoacetal | - | Pyrrolo[2,3-c]pyridine-7-one | Intramolecular Cyclization |

| Aminopyrimidine, Aryl aldehyde, Barbituric acid | - | Fused Pyrimidine | Multicomponent Reaction |

Optimization of Reaction Conditions and Yields

The choice of catalyst is paramount. For instance, in the synthesis of substituted pyrimidines from unsaturated ketones and amidines, strong bases like NaOH, KOH, and CsOH were found to be more effective than weaker inorganic bases. mdpi.com However, the use of choline (B1196258) hydroxide (B78521) as both a catalyst and a reaction medium under optimized temperature conditions (60 °C) provided excellent yields. mdpi.com The development of novel catalysts, such as tridentate arylazo pincer iron complexes, has enabled the eco-friendly synthesis of trisubstituted pyrimidines under mild aerobic conditions. organic-chemistry.org

Solvent selection also plays a crucial role. While many reactions are conducted in organic solvents, the use of water as a solvent offers significant environmental benefits. rsc.org The synthesis of pyrimidinone-containing bisheteroarenes has been successfully achieved in water. rsc.org In some cases, catalyst- and solvent-free conditions can be employed, further enhancing the green credentials of the synthesis. mdpi.com

The energy source used to drive the reaction can also be optimized. Microwave irradiation and ultrasound have emerged as powerful tools to accelerate reactions and improve yields. nih.govacs.org Ultrasound, in particular, has been shown to be effective in the synthesis of pyrimidines and their fused derivatives, often leading to shorter reaction times and higher purity of the final products compared to conventional heating. nih.gov

Systematic optimization studies, often involving the screening of various parameters such as temperature, reaction time, and reagent stoichiometry, are essential for defining the best reaction conditions for a specific transformation. researchgate.net For example, a detailed optimization of the O-alkylation of 4-(trifluoromethyl)pyrimidin-2(1H)-ones was conducted to identify the ideal conditions for maximizing the yield of the desired product. researchgate.net

Chemical Reactivity and Transformation Mechanisms of 6 Methyl 5 Propyl 4 1h Pyrimidinone

Electronic Structure and Aromaticity Considerations

The electronic nature of the 6-Methyl-5-propyl-4(1H)-pyrimidinone ring is a direct consequence of its composition as a six-membered heterocycle containing two nitrogen atoms. wikipedia.org This structure is classified as π-deficient, a characteristic that is intensified by the presence of the second nitrogen atom when compared to pyridine (B92270). wikipedia.orgbhu.ac.in This π-deficiency significantly influences the molecule's reactivity.

The pyrimidine (B1678525) ring system is considered aromatic. slideshare.net The nitrogen atoms and the four carbon atoms of the ring are sp²-hybridized. Each of these atoms contributes a p-orbital perpendicular to the plane of the ring, and each of these orbitals contains one π electron, resulting in a total of six π electrons. pressbooks.publibretexts.orglibretexts.org This arrangement fulfills Hückel's rule (4n+2 π electrons), a key requirement for aromaticity. libretexts.org The lone pair of electrons on the nitrogen at position 1 (N1) is in an sp² orbital within the plane of the ring and does not participate in the aromatic system. libretexts.org Aromaticity is associated with electron delocalization in a closed circuit, leading to increased stability and a tendency toward equalized bond lengths. ethernet.edu.et Computational methods such as Nucleus Independent Chemical Shifts (NICS) are often used to evaluate the degree of aromaticity in such systems. acs.orgnih.govresearchgate.net

Tautomerism in Pyrimidinones (B12756618): Lactam-Lactim Equilibria

A critical feature of pyrimidinones is their ability to exist in different tautomeric forms, primarily through lactam-lactim tautomerism, which involves the migration of a proton. chemicalbook.com For this compound, this equilibrium involves the keto form (lactam) and the enol form (lactim or 4-hydroxypyrimidine).

Experimental Elucidation of Tautomeric Forms (e.g., Solid State, Solution)

Experimental studies on related pyrimidinone structures, such as those found in nucleic acid bases, have been extensive. chemicalbook.com In the solid state, there is a strong preference for the keto (pyrimidinone) tautomer. nih.gov For instance, recrystallization of 2-amino-5,6-dimethyl-4-hydroxypyrimidine from an aqueous solution primarily yields the keto tautomer. nih.gov However, infrared (IR) spectroscopy has suggested that small quantities of the hydroxy (lactim) form may also be present in the crystal. nih.gov The specific tautomeric form can be influenced by the crystallization conditions. In a study, monoclinic crystals containing a 1:1 ratio of two different keto tautomers were obtained when uric acid was present in the aqueous solution. nih.gov

Computational Assessment of Tautomeric Preferences

Computational studies consistently show that for isolated 4-pyrimidinone and its analogs, the keto structure is the most stable form. chemicalbook.com This stability preference is maintained even in the presence of water. chemicalbook.com The transition from the more stable keto form to the lactim form involves surmounting a significant activation energy barrier for intramolecular proton migration. chemicalbook.com However, the presence of water can facilitate this process. Water-assisted proton migration significantly lowers the activation energy due to the formation of hydrogen bonds. chemicalbook.com Theoretical analyses, including the calculation of potential energy curves and zero-point energies, support these findings. chemicalbook.com

Computational methods like quantum theory of atoms in molecules (QTAIM) and natural bond orbital (NBO) analysis are employed to interpret the energetics of this tautomeric equilibrium, considering factors like aromaticity and intramolecular hydrogen bonds. acs.orgnih.govresearchgate.net These studies have been crucial in understanding why the introduction of a second nitrogen atom into the ring (transitioning from a pyridine to a pyrimidine system) shifts the equilibrium towards the keto form. acs.orgnih.gov

Electrophilic and Nucleophilic Reactivity of the Pyrimidine Ring

The π-deficient nature of the pyrimidine ring governs its reactivity towards electrophiles and nucleophiles. wikipedia.org The electron-withdrawing effect of the two nitrogen atoms deactivates the ring towards electrophilic attack while simultaneously activating it for nucleophilic substitution. wikipedia.orgbhu.ac.in

Electrophilic Reactivity: Electrophilic aromatic substitution on the pyrimidine ring is generally difficult. wikipedia.orgbhu.ac.in When it does occur, it preferentially happens at the C-5 position, which is the least electron-deficient position in the ring. wikipedia.orgslideshare.netresearchgate.net The presence of activating, electron-donating groups (like -OH or -NH2) can increase the electron density at the C-5 position, making electrophilic attack more feasible. researchgate.net For pyrimidinones (the keto tautomer), reactions like nitration can proceed, often requiring specific conditions. bhu.ac.in

Nucleophilic Reactivity: The pyrimidine ring is susceptible to nucleophilic attack, particularly at the C-2, C-4, and C-6 positions, which are electron-deficient. wikipedia.orgslideshare.net Leaving groups located at these positions can be readily displaced by nucleophiles. bhu.ac.in This reactivity is a cornerstone of pyrimidine chemistry, allowing for the synthesis of a wide array of substituted derivatives. jocpr.com

Stability and Degradation Pathways under Various Conditions

The stability of the pyrimidine ring is a key aspect of its chemistry. While generally stable, pyrimidinone derivatives can undergo degradation under certain conditions. The primary degradation route for pyrimidines is a reductive pathway. researchgate.net This involves a three-step enzymatic sequence:

Dihydropyrimidine (B8664642) dehydrogenase reduces the pyrimidine ring.

Dihydropyrimidinase opens the ring.

β-ureidopropionase completes the breakdown to yield products like β-alanine, CO₂, and ammonia. researchgate.net

This pathway is crucial in the catabolism of pyrimidine nucleotides in various organisms. researchgate.net The stability and specific degradation pathways for a substituted pyrimidinone like this compound would be influenced by the nature and position of its substituents, though the core reductive degradation mechanism is expected to be conserved. nih.gov

Functional Group Interconversions and Derivatization Reactivity

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves converting one functional group into another through reactions like oxidation, reduction, or substitution. fiveable.meimperial.ac.uk This approach is highly relevant to the derivatization of this compound.

The various functional groups on the molecule offer several handles for chemical modification:

The Pyrimidinone Ring: As discussed, the ring can undergo nucleophilic substitution, especially if a leaving group is introduced at the C-2 or C-6 positions. The keto group at C-4 can be converted to a chloro group using reagents like phosphorus oxychloride, which then becomes an excellent leaving group for subsequent nucleophilic displacement reactions. bhu.ac.in

The Methyl Group: The methyl group at C-6 can potentially undergo reactions typical of benzylic-like positions, such as radical halogenation, although the reactivity would be modulated by the electronic nature of the pyrimidine ring.

The Propyl Group: The propyl group at C-5 offers sites for reactions common to alkyl chains.

The N-H Group: The proton on the ring nitrogen can be replaced via alkylation using reagents like methyl iodide or dimethyl sulfate. chemicalbook.com

These interconversions allow for the systematic modification of the parent molecule, enabling the synthesis of a diverse library of derivatives with varied properties. youtube.comyoutube.com

Biological Activities and Mechanistic Investigations of 6 Methyl 5 Propyl 4 1h Pyrimidinone Derivatives

Antimicrobial Properties

Derivatives of the pyrimidine (B1678525) scaffold are well-known for their broad-spectrum antimicrobial activities. Research into specifically substituted pyrimidinones (B12756618) has revealed potential applications in combating bacterial and fungal pathogens, although information on the precise compound 6-Methyl-5-propyl-4(1H)-pyrimidinone is limited.

Antibacterial Activity and Bacterial Targets

Studies on pyrimidine derivatives have demonstrated notable antibacterial action. For instance, a series of novel 6-(2-substituted propyl)-2,4-disubstituted pyrimidine-5-carbonitriles, which share a structural similarity with the core compound of interest, were synthesized and evaluated for their in vitro activity against a panel of bacteria. researchgate.net

The investigation revealed that several of these compounds displayed significant antibacterial activity, particularly against Gram-positive bacteria. researchgate.net Specifically, compounds designated as 5e , 5f , 5g , 5h , 7 , 8a , 8b , and 12a in the study showed marked efficacy. researchgate.net The activity of these pyrimidine derivatives suggests that the core structure is a viable pharmacophore for developing new antibacterial agents. researchgate.netnih.govnih.gov Further research into thieno[2,3-d]pyrimidine (B153573) derivatives has identified the enzyme tRNA (Guanine37-N1)-methyltransferase (TrmD) as a potential antibacterial drug target, which could be relevant for other pyrimidine-based inhibitors. mdpi.com

Table 1: Antibacterial Activity of Selected Pyrimidine-5-carbonitrile Derivatives

| Compound | Gram-positive Bacteria Activity | Gram-negative Bacteria Activity |

|---|---|---|

| 5e | Marked Activity | Not specified |

| 5f | Marked Activity | Not specified |

| 5g | Marked Activity | Not specified |

| 5h | Marked Activity | Not specified |

| 7 | Marked Activity | Not specified |

| 8a | Marked Activity | Not specified |

| 8b | Marked Activity | Not specified |

| 12a | Marked Activity | Not specified |

Data sourced from a study on 6-(2-substituted propyl)-2,4-disubstituted pyrimidine-5-carbonitriles. researchgate.net

Antifungal Activity and Fungal Pathogen Inhibition

The antifungal potential of pyrimidine derivatives has also been an area of active investigation. In the same study of 6-(2-substituted propyl) pyrimidine-5-carbonitrile derivatives, the compounds were tested against the pathogenic fungus Candida albicans. researchgate.net However, none of the synthesized compounds in that particular series showed any activity against C. albicans. researchgate.net

In contrast, other studies on different pyrimidine derivatives have shown more promising results. For example, an investigation into certain pyrimidine thiol derivatives found that compounds 5 and 11 from the series demonstrated moderate resistance against Candida albicans. ekb.eg Similarly, research on other novel pyrimidine derivatives revealed that compound 3c was active as an antifungal agent. nih.gov These findings indicate that while not all pyrimidine scaffolds are effective against fungi, specific substitutions can confer significant antifungal properties.

Antiviral Activity and Viral Replication Inhibition

There is currently a lack of available scientific literature detailing the specific antiviral activities of this compound or its closely related derivatives. While the broader class of pyrimidine analogues includes many foundational antiviral drugs, specific research into the viral replication inhibition potential of this particular structural class has not been reported in the reviewed sources.

Anticancer / Antitumor Activity

The pyrimidine scaffold is a cornerstone in the development of anticancer therapeutics, with many derivatives exhibiting potent activity against various cancer cell lines. mdpi.com These compounds can act through diverse mechanisms, including the inhibition of key enzymes involved in cell cycle progression and the induction of programmed cell death, or apoptosis. mdpi.comekb.eg

Inhibition of Cancer Cell Proliferation and Apoptosis Induction

Derivatives of pyrimidine and fused pyrimidine systems, such as pyrazolo[1,5-a]pyrimidines, have shown significant antiproliferative activity. ekb.egresearchgate.net For instance, one study reported that a 6-methyl-1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-one derivative demonstrated 77% inhibition against the MCF-7 breast cancer cell line and 63% inhibition against the Hep-G2 liver cancer cell line. ekb.eg Another study on novel pyrazolo[1,5-a]pyrimidine (B1248293) derivatives found that one compound exhibited extremely high activity against the human colon tumor cell line (HCT116) with an IC₅₀ value of 0.0020 μM. eurjchem.com The primary mechanism for such anticancer activity is often the induction of apoptosis, a regulated process of cell death that is essential for eliminating cancerous cells.

Modulation of Apoptosis-Related Proteins (e.g., XIAP Inhibition)

A key mechanism by which cancer cells evade apoptosis is through the overexpression of Inhibitor of Apoptosis Proteins (IAPs). patsnap.com The X-linked inhibitor of apoptosis protein (XIAP) is considered the most potent member of this family, capable of directly binding and inhibiting caspases-3, -7, and -9, which are critical executioner enzymes in the apoptotic cascade. patsnap.comnih.gov High levels of XIAP are found in many cancers and are linked to resistance to chemotherapy and radiation. patsnap.com Consequently, developing molecules that inhibit XIAP is a promising strategy in cancer therapy. patsnap.com

A theoretical modeling investigation was conducted to evaluate the interaction between twenty-seven different pyrimidinone derivatives and the XIAP protein. ccij-online.org The results of this in silico study suggested that a number of the pyrimidinone derivatives have the potential to interact with the XIAP protein surface. ccij-online.org This interaction could alter the biological activity of XIAP, preventing it from inhibiting caspases and thereby allowing apoptosis to proceed in cancer cells. ccij-online.org The study concluded that these pyrimidinone derivatives could be promising candidates for development as cancer treatments. ccij-online.org While this research provides a strong rationale for investigating pyrimidinones as XIAP inhibitors, it did not specify the exact structures of the tested compounds.

Specific Cancer Cell Line Susceptibility Profiles

Derivatives of the pyrimidine core structure have demonstrated notable cytotoxic effects against various cancer cell lines. While direct studies on this compound derivatives are emerging, research on analogous pyrimidine structures provides significant insights into their potential anticancer activities, particularly against breast cancer cell lines such as MCF-7 and MDA-MB-231.

MCF-7 is a human breast cancer cell line that is estrogen receptor (ER) and progesterone (B1679170) receptor (PR) positive, making it a luminal A subtype. mdpi.com In contrast, MDA-MB-231 is a triple-negative breast cancer (TNBC) cell line, lacking the expression of ER, PR, and human epidermal growth factor receptor 2 (HER2), which contributes to its aggressive nature and limited treatment options. mdpi.com

Studies on various pyrimidine derivatives have shown significant antiproliferative activity against both MCF-7 and MDA-MB-231 cell lines. For instance, a series of curcumin-pyrimidine analogs demonstrated potent activity, with some compounds showing higher efficacy against MCF-7 cells. ias.ac.in Specifically, compounds with substituted phenyl rings exhibited greater activity than their unsubstituted counterparts. ias.ac.in Another study on novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates also reported antiproliferative effects against these cell lines. researchgate.net

The cytotoxic mechanisms of pyrimidine derivatives often involve the induction of apoptosis and cell cycle arrest. ias.ac.in For example, some synthetic pyrimidine derivatives have been shown to arrest cancer cells in the G2/M phase of the cell cycle and induce apoptosis through the modulation of key regulatory proteins. researchgate.net

Interactive Table: Cytotoxicity of Various Pyrimidine Derivatives against Breast Cancer Cell Lines.

| Compound Type | Cell Line | IC50 (µM) | Reference |

| Curcumin-pyrimidine analog (3g) | MCF-7 | 0.61 ± 0.05 | ias.ac.in |

| Curcumin-pyrimidine analog (3b) | MCF-7 | 4.95 ± 0.94 | ias.ac.in |

| Curcumin-pyrimidine analog (3b) | MDA-MB-231 | 13.84 | ias.ac.in |

| 4-amino-thieno[2,3-d]pyrimidine (2) | MCF-7 | 0.013 | researchgate.net |

| Synthetic β-nitrostyrene derivative | MCF-7 | 0.81 ± 0.04 (µg/mL) | nih.gov |

| Synthetic β-nitrostyrene derivative | MDA-MB-231 | 1.82 ± 0.05 (µg/mL) | nih.gov |

Anti-inflammatory Effects

Derivatives of 6-methyl-pyrimidine have shown promising anti-inflammatory activities in preclinical studies. Research into 5-(6-methyl-2-substituted 4-pyrimidinyloxymethyl)-1,3,4-oxadiazole-2-thiones and their 3-morpholinomethyl derivatives has demonstrated significant in vivo anti-inflammatory effects. nih.gov In fact, several of these compounds exhibited more potent anti-inflammatory activity than the well-known non-steroidal anti-inflammatory drug (NSAID), acetylsalicylic acid. nih.govnih.gov

The anti-inflammatory potential of the broader pyrimidine class is well-documented. Pyrimidine derivatives have been investigated as inhibitors of key inflammatory mediators. nih.gov For example, certain pyridazinone derivatives, which share structural similarities with pyrimidinones, have been identified as inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in the inflammatory cascade. nih.gov One such derivative, 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one, has been shown to regulate the production of pro-inflammatory cytokines in human primary macrophages. nih.gov Furthermore, pyrazolo[1,5-a]quinazolines, another class of heterocyclic compounds containing a pyrimidine ring, have been found to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity, a critical pathway in the inflammatory response. mdpi.com

Enzyme and Receptor Modulation

The pharmacological effects of this compound derivatives are often attributed to their ability to interact with and modulate the activity of various enzymes and receptors.

Pyrimidine derivatives have been identified as potent inhibitors of several metabolic enzymes. Studies on a range of novel pyrimidine derivatives have revealed effective inhibition of human carbonic anhydrase isoenzymes (hCA I and II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). researchgate.net The inhibitory constants (Ki) for these compounds were in the nanomolar range, indicating strong binding to the enzymes. researchgate.net

Furthermore, investigations into the inhibitory effects of pyrimidine derivatives on enzymes involved in cellular detoxification and oxidative stress, such as glutathione (B108866) S-transferase (GST) and glutathione reductase (GR), have provided valuable insights. Certain pyrimidine derivatives have been shown to strongly inhibit GST, with Ki values in the micromolar range, and exhibit a noncompetitive mode of inhibition. journalagent.com Similarly, other derivatives have demonstrated effective inhibition of GR, also with micromolar Ki values and a noncompetitive inhibition pattern. juniperpublishers.comjuniperpublishers.com

Interactive Table: Enzyme Inhibition Data for Various Pyrimidine Derivatives.

| Enzyme | Derivative Type | Ki Value (nM) | Inhibition Type | Reference |

| hCA I | Novel pyrimidine derivatives | 39.16 ± 7.70 – 144.62 ± 26.98 | Not specified | researchgate.net |

| hCA II | Novel pyrimidine derivatives | 18.21 ± 3.66 – 136.35 ± 21.48 | Not specified | researchgate.net |

| AChE | Novel pyrimidine derivatives | 33.15 ± 4.85 – 52.98 ± 19.86 | Not specified | researchgate.net |

| BChE | Novel pyrimidine derivatives | 31.96 ± 8.24 – 69.57 ± 21.27 | Not specified | researchgate.net |

| GST | 4-amino-2-chloropyrimidine | 47 ± 1.5 | Noncompetitive | journalagent.com |

| GR | 4-amino-2,6-dichloropyrimidine | 979 ± 230 | Noncompetitive | juniperpublishers.comjuniperpublishers.com |

Derivatives of pyrimidinone have been shown to possess significant binding affinity for various receptors, highlighting their potential as modulators of cellular signaling pathways. For instance, a series of 2-[[(4-aryl-1-piperazinyl)alkyl]thio]thieno[2,3-d]pyrimidin-4(1H)-one derivatives were evaluated for their affinity to the 5-HT1A serotonin (B10506) receptor. nih.gov One of the most effective derivatives, 3-amino-2-[[3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl]thio]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, displayed a very high affinity with an IC50 of 0.3 nM. nih.gov Another compound from this series showed excellent selectivity for the 5-HT1A receptor over the α1-adrenoceptor. nih.gov

In addition to serotonin receptors, pyrimidine derivatives have been investigated as ligands for sigma (σ) receptors, which are implicated in various neurological disorders. A series of pyrimidine derivatives were identified as potent σ1 receptor antagonists with high affinity and selectivity over the σ2 receptor subtype. researchgate.net

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation. mdpi.com Activation of PPARγ has been shown to exert anti-inflammatory effects. nih.gov The design of pyrimidinone derivatives has been explored as a strategy to develop novel PPARγ activators. researchgate.net

The anti-inflammatory properties of some pyridine (B92270) derivatives, which are structurally related to pyrimidinones, have been directly linked to their ability to activate PPARγ. nih.gov For example, a 3-hydroxy-4-pyridinecarboxylic acid derivative was found to reduce the release of pro-inflammatory cytokines from macrophages, and this effect was prevented by a PPARγ antagonist, confirming the mandatory role of the PPARγ pathway. nih.gov Furthermore, PPARγ agonists like pioglitazone (B448) have demonstrated protective effects in cancer models by interfering with inflammatory signaling pathways. ualberta.ca

Dihydropyrimidine (B8664642) derivatives, which are structurally analogous to this compound, have been extensively studied as potent calcium channel blockers. These compounds act as mimics of dihydropyridine (B1217469) calcium channel blockers, a well-established class of drugs used in the management of hypertension and angina. nih.gov

Structure-activity relationship (SAR) studies have revealed key structural features necessary for the calcium channel blocking activity of dihydropyrimidines. These include the nature of substituents on the dihydropyrimidine ring. For example, a 1-(phenylmethyl)-4-piperidinyl carbamate (B1207046) moiety at the N3 position and a sulfur atom at the C2 position were found to be optimal for vasorelaxant activity in vitro. nih.gov The stereochemistry of these molecules is also a critical determinant of their biological activity. nih.gov One particular dihydropyrimidine enantiomer has been shown to be equipotent to nifedipine (B1678770) and amlodipine (B1666008) in vitro and more potent and longer-acting than nifedipine in hypertensive rat models. nih.gov

Neuropharmacological Activities

Antidepressant and Anxiolytic Potential

No published studies were identified that investigate the antidepressant or anxiolytic potential of this compound.

Nootropic and Cognitive Enhancement Properties

There is no available research on the nootropic or cognitive-enhancing properties of this compound.

Implications for Neurological Disorders

Due to the lack of research, there is no information on the potential implications of this compound for any neurological disorders.

Antitubercular Activity against Mycobacterium tuberculosis

Mode-of-Action Studies and Cellular Targets

Specific mode-of-action studies and identification of cellular targets for this compound in the context of Mycobacterium tuberculosis have not been reported in the available scientific literature. While related pyrimidine compounds have been investigated for antitubercular activity, this specific derivative has not been a documented subject of such research. nih.govnih.gov

Physicochemical Properties and Metabolic Stability in Antitubercular Context

There are no available studies detailing the physicochemical properties or metabolic stability of this compound specifically within an antitubercular research framework.

Other Noteworthy Biological Activities (e.g., Antihypoxic, Antithyroid)

Beyond the more extensively documented activities of pyrimidinone derivatives, research has also ventured into other potential therapeutic applications. Notably, investigations into the antihypoxic and antithyroid effects of compounds structurally related to this compound have yielded significant findings. These areas of research, while more niche, highlight the diverse biological potential of the pyrimidinone scaffold.

Hypoxia, a condition characterized by insufficient oxygen supply to tissues, is a critical factor in various pathological states, including ischemic diseases and cancer. Consequently, compounds with antihypoxic properties are of considerable interest in drug discovery. While direct studies on the antihypoxic effects of this compound are not extensively documented in publicly available research, the broader class of pyrimidine derivatives has shown promise in this area. For instance, a pyrimidine derivative designated as Pir-9 has been the subject of studies investigating its antihypoxic activity, demonstrating the potential of the pyrimidine core structure to yield compounds that can protect against hypoxic conditions. amanote.com The exploration of pyrimidine derivatives as antihypoxic agents is an emerging field, and the structural features of this compound may warrant its investigation in this context.

The antithyroid activity of pyrimidinone derivatives is a more established area of investigation, with several compounds structurally similar to this compound being well-known antithyroid agents. The primary mechanism of action for these compounds is the inhibition of thyroid hormone synthesis. brieflands.com

Derivatives such as 6-propyl-2-thiouracil (PTU) and 6-methyl-2-thiouracil (MTU) are classic examples of thionamide antithyroid drugs. mdpi.comnih.gov Their chemical structures are closely related to this compound, with the key difference being the presence of a sulfur atom at the C2 position, classifying them as thiouracils. These compounds effectively treat hyperthyroidism by targeting and inhibiting thyroid peroxidase (TPO), a key enzyme in the biosynthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3). brieflands.comdrugbank.com The inhibition of TPO prevents the iodination of tyrosine residues on thyroglobulin, a critical step in hormone production. drugbank.com

In vitro studies have quantified the inhibitory potency of these compounds. For example, 6-propyl-2-thiouracil has been shown to inhibit human thyroid iodide peroxidase with a concentration for 50% inhibition (IC50) of 2 x 10⁻⁶ M. nih.gov The mechanism of inhibition by PTU is considered reversible, as its effects can be counteracted by dialysis, suggesting that it interacts with the oxidized form of iodide rather than causing irreversible inactivation of the TPO enzyme. nih.gov

The structural similarities between these clinically significant antithyroid agents and this compound suggest that the latter could also be a candidate for investigation into its potential effects on thyroid function. The alkyl substituents at positions 5 and 6 of the pyrimidinone ring are known to influence the biological activity of this class of compounds.

Research Findings on the Antithyroid Activity of Related Pyrimidinone Derivatives

| Compound Name | Derivative Of | Biological Target | Observed Effect | In Vitro Data | Reference |

| 6-propyl-2-thiouracil (PTU) | Pyrimidinone | Thyroid Peroxidase (TPO) | Inhibition of thyroid hormone synthesis | IC₅₀ = 2 x 10⁻⁶ M | nih.gov |

| 6-methyl-2-thiouracil (MTU) | Pyrimidinone | Thyroid Peroxidase (TPO) | Inhibition of thyroid hormone synthesis | Investigated as a widely used antithyroid agent. | mdpi.comnih.gov |

| Methimazole (MMI) | Imidazole (B134444) | Thyroid Peroxidase (TPO) | Irreversible inhibition of TPO | IC₅₀ = 8 x 10⁻⁷ M | nih.gov |

Applications of 6 Methyl 5 Propyl 4 1h Pyrimidinone in Pharmaceutical and Agrochemical Sciences

Role as a Privileged Scaffold and Building Block in Drug Discovery

In medicinal chemistry, a "privileged scaffold" refers to a molecular framework that can bind to multiple, diverse biological targets, making it a valuable starting point for drug design. mdpi.comufrj.br The pyrimidinone core, a key feature of 6-Methyl-5-propyl-4(1H)-pyrimidinone, is recognized for its potential as such a scaffold. chemimpex.com This compound serves as a crucial building block in the synthesis of a variety of biologically active molecules, attributed to its unique structure that facilitates the development of derivatives with antimicrobial, antifungal, and anti-inflammatory properties. chemimpex.com The ability of the pyrimidine (B1678525) ring to form hydrogen bonds and act as a bioisostere for other aromatic systems enhances the pharmacokinetic and pharmacodynamic properties of resulting drug candidates. mdpi.com

This compound is a key intermediate in the synthesis of various pharmaceuticals. chemimpex.com The structural versatility of the pyrimidinone core allows medicinal chemists to design and synthesize novel therapeutic agents through various chemical modifications. For example, derivatives such as pyrazolo[4,3-d]pyrimidin-7-ones and 6-(N-Substituted-methyl)pyrazolo[3,4-d]pyrimidines have been created, demonstrating the core's adaptability for generating diverse chemical libraries for drug screening. nih.govnih.gov The synthesis of methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives highlights a rational design approach to develop potential inhibitors for specific enzymes like Dihydrofolate reductase (DHFR). researchgate.netsciencescholar.us

The process of drug discovery often involves identifying a "hit" or "lead" compound and then chemically modifying it to enhance its efficacy, selectivity, and metabolic stability. The pyrimidinone scaffold has proven to be highly amenable to this optimization process. A notable example involves a series of pyrido[3,4-d]pyrimidine (B3350098) inhibitors, which were potent but suffered from rapid turnover in human liver microsomes (HLM). Researchers discovered that introducing a methyl group at the 6-position of the pyrimidine core significantly improved metabolic stability, a key step that led to the discovery of the Phase 1 clinical candidate BOS172722 for cancer treatment. nih.gov Similarly, optimization studies on 5-phenylpyrazolopyrimidinone derivatives for antitrypanosomal activity showed that modifying substituents at different positions on the scaffold could dramatically improve potency and pharmacological profiles. acs.org

The adaptability of the 6-methyl-pyrimidinone scaffold has led to the development of drug candidates across several major therapeutic areas.

Cancer: Pyrimidine-based compounds are integral to cancer chemotherapy. mdpi.com Derivatives of the pyrimidinone core have shown significant potential as anti-cancer agents.

A series of novel 3,5,6-trisubstituted pyrazolo[4,3-d]pyrimidin-7-one derivatives demonstrated significant in vitro anticancer activity against human colon (HT-29) and prostate (DU-145) cancer cell lines. nih.gov

Optimization of the C-6 position on the pyrazolopyrimidine ring led to compounds with significant inhibitory activity against various leukemia cell lines. nih.gov

The discovery that a 6-methyl group on a related pyrido[3,4-d]pyrimidine core improved stability was instrumental in developing the Monopolar spindle 1 (MPS1) kinase inhibitor BOS172722, an attractive target for cancer therapy. nih.gov

Infectious Diseases: With the rise of antibiotic resistance, new antibacterial and antifungal agents are urgently needed. Pyrimidinone derivatives are being actively investigated to meet this challenge. sciencescholar.us

Researchers have designed and synthesized methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential inhibitors of Dihydrofolate reductase (DHFR), an essential enzyme for bacterial growth. researchgate.netsciencescholar.us Several of these compounds showed potent activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, with some also exhibiting antifungal properties against Candida albicans and Aspergillus species. researchgate.netsciencescholar.us

The broader class of thiazolo[4,5-d]pyrimidines, which are structurally related, have been developed as antiviral, antibacterial, and antifungal agents. nih.gov

Metabolic Disorders: The pyrimidinone structure is utilized in research targeting enzyme inhibition, which is crucial for understanding and potentially treating metabolic pathways. chemimpex.com For instance, pyrazoline derivatives, which can be synthesized from pyrimidine precursors, have been investigated as cannabinoid CB1 receptor modulators for the treatment of food intake disorders. nih.gov

Table 1: Research Findings on Pyrimidinone Derivatives in Therapeutics This table is interactive. Click on the headers to sort.

| Derivative Class | Therapeutic Area | Target/Mechanism of Action | Key Finding |

| 3,5,6-trisubstituted pyrazolo[4,3-d]pyrimidin-7-ones nih.gov | Cancer | Kinase Inhibition | Significant activity against HT-29 colon and DU-145 prostate cancer cell lines. nih.gov |

| 6-(N-Substituted-methyl)pyrazolo[3,4-d]pyrimidines nih.gov | Cancer (Leukemia) | Aurora A Kinase Inhibition | Possessed significant IC50 inhibitory activity for different leukemia cell lines. nih.gov |

| 6-methyl-pyrido[3,4-d]pyrimidine derivatives nih.gov | Cancer | Monopolar Spindle 1 (MPS1) Kinase Inhibition | Introduction of a 6-methyl group improved metabolic stability, leading to a Phase 1 clinical candidate. nih.gov |

| Methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate researchgate.netsciencescholar.us | Infectious Diseases | Dihydrofolate Reductase (DHFR) Inhibition | Potent activity against Gram-positive and Gram-negative bacteria; some showed antifungal activity. researchgate.netsciencescholar.us |

| 5-phenylpyrazolopyrimidinones acs.org | Infectious Diseases | Antitrypanosomal | Lead optimization improved antitrypanosomal efficacy and the pharmacokinetic profile. acs.org |

Potential in Agrochemical Development and Crop Protection

Beyond pharmaceuticals, this compound is a valuable compound in the agrochemical sector. chemimpex.com Its inherent stability and reactivity make it an attractive starting point for developing agents that protect crops, improve yield, and enhance resistance to pests. chemimpex.com The compound itself is classified as a pesticide and is noted for its potential antifungal properties. advatechgroup.com

The compound is used in the formulation of various agrochemicals. chemimpex.com Its favorable properties contribute to the creation of more effective pesticides. chemimpex.com The formulation of an agrochemical involves combining the active ingredient with adjuvants and other materials to ensure it can be effectively dispersed and is stable. researchgate.net The chemical characteristics of this compound make it suitable for incorporation into different formulation types, such as wettable powders, suspension concentrates, or granules, which are designed to improve handling and application efficiency. researchgate.net

A key goal in modern agriculture is to develop products that are not only effective but also environmentally benign. The favorable properties of this compound can lead to the creation of more environmentally friendly pesticides. chemimpex.com Innovations in formulation science, such as nanoencapsulation and smart-release technologies, aim to deliver active ingredients directly to the target pest or weed. researchgate.net These advanced formulations can extend the duration of the chemical's effect, thereby enhancing bioactivity while reducing the total amount of chemical needed and minimizing runoff and impact on non-target organisms. researchgate.net The stability and defined reactivity of the this compound scaffold make it a promising candidate for integration into such next-generation, safer agrochemical solutions. chemimpex.com

Other Potential Applications in Materials Science and Functional Molecules

While direct applications of this compound in materials science are not extensively documented in publicly available research, the inherent chemical functionalities of its pyrimidinone core suggest a range of potential uses in the development of advanced materials and functional molecules. The pyrimidinone scaffold is a versatile building block that can be tailored for various applications, from polymer science to the synthesis of photoactive and supramolecular structures.

The presence of nitrogen atoms, a carbonyl group, and an active methyl group provides multiple sites for chemical modification, allowing for the integration of this heterocyclic system into larger molecular architectures. Research into structurally similar pyrimidinone derivatives has highlighted several promising areas where this compound could be explored.

One of the most promising avenues is in the field of "smart" polymers. A derivative, 2-(6-isocyanatohexylaminocarbonylamino)-6-methyl-4[1H]pyrimidinone, which shares the core 6-methyl-4(1H)-pyrimidinone structure, has been successfully used to functionalize polyethylene. nih.gov This modification introduces ureidopyrimidinone (UPy) moieties that can form strong, reversible quadruple hydrogen bonds. These interactions act as physical crosslinks, leading to the development of polyethylene-based materials with significant shape-memory properties. nih.gov The resulting polymers can be deformed and will return to their original shape upon heating, a property attributed to the thermally reversible nature of the hydrogen-bonded networks. This suggests that this compound, after suitable functionalization to introduce a reactive group for polymer grafting, could be a valuable component in creating self-healing materials and other responsive polymer systems.

Furthermore, the general class of pyrimidinone derivatives is being explored for its potential in creating functional materials such as liquid crystals. The rigid, planar structure of the pyrimidinone ring, combined with the ability to introduce various substituents, makes it a candidate for designing molecules with specific mesomorphic properties. Although direct studies on the liquid crystalline behavior of this compound are not available, related heterocyclic structures are known to form the core of liquid crystalline materials.

The pyrimidinone ring is also a key component in the synthesis of more complex functional molecules. The strategic placement of substituents on the pyrimidinone core can lead to the creation of compounds with specific electronic and photophysical properties. For instance, the modification of the pyrimidinone structure is a common strategy in the development of novel dyes and photoactive molecules for applications such as dye-sensitized solar cells or as fluorescent probes. The electron-rich nature of the pyrimidinone ring can be tuned through chemical derivatization to achieve desired light absorption and emission characteristics.

Moreover, the nitrogen atoms within the pyrimidinone ring can act as ligands for metal coordination. This opens up the possibility of using this compound as a building block for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. By functionalizing the pyrimidinone with additional coordinating groups, it could be incorporated into extended network structures with potential applications in gas storage, catalysis, and sensing.

While the direct synthesis of functional materials from this compound is an area that requires further investigation, the established chemistry of the pyrimidinone core provides a strong foundation for its potential in materials science. The ability to act as a versatile scaffold for creating polymers with dynamic properties, photoactive molecules, and coordination networks makes it a compound of interest for future research and development in functional materials.

Advanced Computational and Theoretical Studies of 6 Methyl 5 Propyl 4 1h Pyrimidinone

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand (like 6-Methyl-5-propyl-4(1H)-pyrimidinone) into the binding site of a biological target, typically a protein or a nucleic acid. The primary goal is to predict the binding mode and affinity of the ligand, which is often quantified as a docking score.

Studies on various pyrimidine (B1678525) analogs have demonstrated their potential to interact with a range of biological targets. For instance, computational analyses of non-nucleoside pyrimidine analogs have shown their interaction with the non-nucleoside inhibitory binding pocket (NNIBP) of HIV-1 reverse transcriptase nih.gov. Similarly, pyrimidine derivatives have been investigated as potential inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy researchgate.net.

For this compound, molecular docking simulations would involve preparing the 3D structure of the molecule and docking it into the active sites of various known biological targets. The results would be analyzed based on the predicted binding energy and the specific interactions formed, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. An illustrative example of potential interactions is shown in the table below, based on common interactions observed for pyrimidinone scaffolds with protein targets.

Table 1: Illustrative Molecular Docking Interactions for a Pyrimidinone Scaffold This table is a hypothetical representation of potential interactions and does not represent actual experimental data for this compound.

| Target Protein | Potential Interacting Residues | Type of Interaction | Predicted Binding Affinity (kcal/mol) |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | Arg120, Tyr355, Ser530 | Hydrogen Bond, π-π Stacking | -7.5 |

| EGFR Tyrosine Kinase | Met793, Leu718, Gly796 | Hydrogen Bond, Hydrophobic | -8.2 |

| HIV-1 Reverse Transcriptase | Lys101, Tyr181, Trp229 | Hydrogen Bond, π-Stacking | -6.9 |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. These methods can provide insights into molecular geometry, charge distribution, orbital energies, and various reactivity descriptors.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. For this compound, DFT calculations could be employed to determine key electronic properties. Studies on other pyrimidine derivatives have utilized DFT to analyze their molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and global reactivity descriptors. nih.gov

The MEP map would reveal the electron-rich and electron-deficient regions of the molecule, indicating potential sites for electrophilic and nucleophilic attack. The HOMO and LUMO energies are crucial for understanding the molecule's reactivity, with the energy gap (ΔE = ELUMO - EHOMO) being an indicator of chemical stability. A smaller energy gap suggests higher reactivity. Global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and global softness (S) can also be calculated to further characterize the molecule's reactivity.

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These methods can be computationally intensive but provide highly accurate results. For this compound, ab initio calculations could be used to precisely determine its optimized geometry, vibrational frequencies, and total electronic energy. Such calculations are crucial for validating the results from less computationally demanding methods like DFT and for providing benchmark data for more complex simulations.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool for studying the physical movement of atoms and molecules over time. For this compound, MD simulations can provide insights into its conformational flexibility and the dynamics of its interaction with a biological target.

An MD simulation would typically involve placing the molecule in a simulated physiological environment (e.g., a box of water molecules) and calculating the forces between atoms to predict their motion. This allows for the exploration of the molecule's conformational landscape, identifying the most stable conformations and the energy barriers between them.

When combined with molecular docking, MD simulations can be used to assess the stability of the predicted ligand-target complex. By simulating the complex over a period of nanoseconds, researchers can observe whether the ligand remains bound in the predicted orientation and identify key dynamic interactions that contribute to binding stability. Studies on other pyrimidinone derivatives have used MD simulations to validate docking results and to understand the dynamic behavior of the ligand in the active site. mdpi.com

Predictive Modeling for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Properties

The assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the drug discovery process. In silico ADMET prediction models can provide early indications of a compound's pharmacokinetic and safety profile, helping to prioritize candidates for further development. sci-hub.se

For this compound, various computational tools and web servers can be used to predict its ADMET properties. These predictions are typically based on Quantitative Structure-Activity Relationship (QSAR) models, which correlate the chemical structure of a molecule with its biological activity or property. researchgate.netnih.govtandfonline.comresearchgate.net

Table 2: Illustrative Predicted ADMET Properties for this compound This table presents hypothetical data based on typical predictions for similar small molecules and does not represent verified experimental results.

| ADMET Property | Predicted Value/Classification | Significance |

|---|---|---|

| Human Intestinal Absorption (HIA) | High | Good potential for oral bioavailability. |

| Caco-2 Permeability | Moderate | Indicates ability to cross the intestinal barrier. |

| Blood-Brain Barrier (BBB) Penetration | Low | Reduced likelihood of central nervous system side effects. |

| CYP450 2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions. |

| AMES Mutagenicity | Non-mutagenic | Indicates a lower risk of carcinogenicity. |

| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity. |

Cheminformatics Approaches and Database Mining in Pyrimidinone Research

Cheminformatics combines chemistry, computer science, and information science to analyze and organize chemical data. In the context of this compound, cheminformatics approaches can be used to explore the chemical space around the pyrimidinone scaffold and to identify other compounds with similar properties or potential biological activities. broadinstitute.org

Database mining involves searching large chemical databases (such as PubChem, ChEMBL, or ZINC) for compounds with specific structural features or predicted properties. By mining these databases for molecules containing the this compound scaffold, it is possible to identify known drugs or bioactive compounds with similar structures, which can provide clues about the potential biological targets and applications of the compound of interest. youtube.com

Furthermore, the analysis of large datasets of pyrimidine derivatives can help in building QSAR models to predict the activity of new compounds and to understand the structure-activity relationships within this chemical class. nih.govnih.govnih.gov

Experimental Methodologies and Techniques Applied in 6 Methyl 5 Propyl 4 1h Pyrimidinone Research

In Vitro and Cell-Based Biological Assay Protocols

While specific high-throughput screening or detailed cell-based assay protocols for 6-Methyl-5-propyl-4(1H)-pyrimidinone are not extensively detailed in publicly available literature, the broader family of pyrimidine (B1678525) derivatives has been subject to a wide array of biological evaluations. These assays are crucial for identifying and quantifying the biological effects of new compounds. For instance, related pyrimidine-based molecules have been investigated for their potential as antitubercular agents. In such studies, a common in vitro protocol involves assessing the compound's ability to inhibit the growth of Mycobacterium tuberculosis.

Furthermore, pyrazole-fused pyrimidine derivatives have been evaluated for their anti-inflammatory and antioxidant activities. A typical in vitro antioxidant assay is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity test. nih.gov This method measures the ability of the compound to donate a hydrogen atom and neutralize the stable DPPH radical, a process that can be monitored by the decrease in absorbance at a specific wavelength. nih.gov Such assays are fundamental in the preliminary screening of compounds for potential therapeutic applications.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

The definitive identification and structural confirmation of this compound rely on a suite of advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of pyrimidinone derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

¹H NMR (Proton NMR) provides information on the number of different types of protons and their neighboring atoms. For a compound like this compound, the spectrum would be expected to show distinct signals for the methyl and propyl groups, as well as for the proton on the pyrimidinone ring. The chemical shifts (δ) are influenced by the electronic environment of the protons.

Typical ¹H and ¹³C NMR Data for Related Pyrimidinone Structures This table presents typical chemical shift ranges for key functional groups in pyrimidinone-related structures based on general knowledge and data from similar compounds.

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Methyl Group (CH₃) | 2.0 - 2.5 | 15 - 25 |

| Propyl Group (CH₂CH₂CH₃) | 0.9 - 1.8 (CH₃), 1.5 - 2.8 (CH₂) | 13 - 15 (CH₃), 20 - 40 (CH₂) |

| Ring CH | 7.5 - 8.5 | 110 - 140 |

| Ring Quaternary Carbons | N/A | 140 - 160 |

| Carbonyl Carbon (C=O) | N/A | 160 - 180 |

Note: The exact chemical shifts for this compound may vary.

Mass Spectrometry (MS) (e.g., LCMS, ESI-MS)

Mass spectrometry is employed to determine the molecular weight of the compound and can provide information about its elemental composition and structure through fragmentation patterns. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly used for pyrimidine derivatives. rsc.org ESI-MS allows for the gentle ionization of the molecule, typically forming a protonated molecule [M+H]⁺, from which the exact molecular mass can be determined with high accuracy. rsc.org This technique is often coupled with Liquid Chromatography (LCMS) to analyze complex mixtures and confirm the purity of the synthesized compound.

X-ray Crystallography for Solid-State Structure Determination